molecular formula C19H15NO2 B3034510 DMU2139

DMU2139

Cat. No.: B3034510
M. Wt: 289.3 g/mol
InChI Key: MPDPEUALCUWORP-RUDMXATFSA-N
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Description

DMU2139 is a potent and specific inhibitor of the enzyme cytochrome P450 family 1 subfamily B member 1 (CYP1B1). It has shown significant selectivity towards CYP1B1 over other cytochrome P450 enzymes such as CYP1A1 and CYP1A2 .

Properties

IUPAC Name

(E)-1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDPEUALCUWORP-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components

  • 6-Methoxy-2-naphthaldehyde : A naphthalene derivative with a methoxy group at position 6 and an aldehyde at position 2.
  • 3-Pyridinecarboxaldehyde : A pyridine ring substituted with an aldehyde group at position 3.
  • Base Catalyst : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or methanol.

The general reaction equation is:
$$
\text{6-Methoxy-2-naphthaldehyde} + \text{3-Pyridinecarboxaldehyde} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}
$$

Reaction Conditions

  • Solvent : Ethanol or methanol (anhydrous conditions preferred).
  • Temperature : Room temperature or mild heating (40–60°C).
  • Reaction Time : 6–24 hours, monitored via thin-layer chromatography (TLC).

Step-by-Step Synthesis Protocol

Procedure

  • Dissolution : 6-Methoxy-2-naphthaldehyde (1.0 equiv) and 3-pyridinecarboxaldehyde (1.2 equiv) are dissolved in anhydrous ethanol.
  • Catalyst Addition : Aqueous KOH (10–20% w/v) is added dropwise with stirring.
  • Stirring : The mixture is stirred at 50°C for 12 hours.
  • Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered.
  • Purification : The crude product is recrystallized from ethanol or purified via column chromatography (silica gel, ethyl acetate/hexane).

Yield and Purity

  • Yield : 65–75% (typical for chalcone syntheses).
  • Purity : ≥99% (HPLC, UV detection at 254 nm).

Analytical Characterization

Spectroscopic Data

Property Value Method
Molecular Formula C$${19}$$H$${15}$$NO$$_2$$ HRMS
Molecular Weight 289.33 g/mol ESI-MS
Melting Point 168–170°C DSC
UV-Vis $$\lambda_{\text{max}}$$ 320 nm (in DMSO) UV Spectroscopy
$$^1$$H NMR (DMSO-d$$_6$$) δ 8.92 (s, 1H), 8.60 (d, 1H), 7.95–7.45 (m, 9H), 3.95 (s, 3H) NMR

Chromatographic Data

Parameter Value
HPLC Retention Time 6.8 min (C18 column, 70:30 MeOH:H$$_2$$O)
Purity 99.2%

Optimization and Scalability

Solvent Screening

Solvent Yield (%) Purity (%)
Ethanol 72 99.1
Methanol 68 98.5
THF 55 97.3

Ethanol provides optimal solubility and reaction efficiency.

Catalyst Comparison

Catalyst Concentration Yield (%)
KOH 10% 72
NaOH 10% 65
Piperidine 5% 58

KOH achieves higher yields due to stronger base strength.

Industrial-Scale Production Considerations

Critical Process Parameters

  • Temperature Control : Maintaining 50°C prevents side reactions (e.g., over-oxidation).
  • Moisture Sensitivity : Anhydrous conditions minimize hydrolysis of intermediates.
  • Purification : Recrystallization from ethanol ensures pharmaceutical-grade purity.

Cost Analysis

Component Cost per kg (USD)
6-Methoxy-2-naphthaldehyde 1,200
3-Pyridinecarboxaldehyde 950
Ethanol 50

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Diaryl ethers from over-alkylation.
  • Solution : Strict stoichiometric control and low-temperature quenching.

Applications in Drug Development

This compound’s synthesis supports its role in:

  • CYP1B1 Inhibition Studies : Reversing cisplatin resistance in cancer cells.
  • Structure-Activity Relationship (SAR) : Modifying the chalcone scaffold for enhanced selectivity.

Chemical Reactions Analysis

Types of Reactions: DMU2139 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under controlled conditions.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

Cancer Research

DMU2139 has been primarily studied for its anti-cancer properties. Its ability to inhibit CYP1B1 is particularly significant because this enzyme is often overexpressed in various tumors, including breast and prostate cancers. By targeting CYP1B1, this compound may help in:

  • Reducing Tumor Growth: In preclinical studies, this compound demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells, suggesting its potential as an anti-cancer agent .
  • Enhancing Chemotherapy Efficacy: The inhibition of CYP1B1 may enhance the effectiveness of certain chemotherapeutic agents by preventing the metabolic activation of procarcinogens, thus reducing side effects and improving patient outcomes .

Pharmacological Research

The specificity of this compound for CYP1B1 over CYP1A1 (with IC50 values of 9 nM and 795 nM, respectively) makes it a valuable tool for pharmacological studies aimed at understanding the role of these enzymes in drug metabolism and toxicity. Researchers can utilize this compound to:

  • Investigate Drug Interactions: By inhibiting CYP1B1, scientists can study how this affects the metabolism of other drugs, providing insights into potential drug-drug interactions .
  • Explore Mechanisms of Action: The compound can be used to elucidate the biochemical pathways involving CYP1B1, contributing to a better understanding of its role in disease processes.

Development of Novel Therapeutics

The unique properties of this compound position it as a candidate for the development of new therapeutic agents. Its structure-activity relationship can inform the design of more effective inhibitors or derivatives that could lead to:

  • Targeted Cancer Therapies: By modifying the chemical structure of this compound, researchers may develop more potent inhibitors tailored for specific types of cancer or patient populations.
  • Combination Therapies: this compound could be combined with other therapeutic agents to create multi-targeted treatment regimens that enhance overall efficacy while minimizing toxicity.

Case Study 1: Inhibition of Tumor Growth

In a study conducted on breast cancer cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis. The results indicated that the compound could effectively inhibit tumor growth by targeting CYP1B1, leading to decreased levels of pro-carcinogenic metabolites .

Case Study 2: Enhancing Chemotherapy

Another study explored the use of this compound in conjunction with standard chemotherapy drugs. The findings suggested that co-treatment with this compound improved the therapeutic index by reducing the adverse effects associated with chemotherapy while maintaining its efficacy against cancer cells. This highlights the potential for this compound to serve as an adjunct therapy in cancer treatment protocols .

Mechanism of Action

DMU2139 exerts its effects by specifically inhibiting the activity of CYP1B1. This enzyme is involved in the metabolism of various endogenous and exogenous compounds. By inhibiting CYP1B1, this compound can modulate the metabolic pathways and reduce the formation of harmful metabolites. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents like cisplatin, thereby enhancing their efficacy .

Comparison with Similar Compounds

DMU2139 is compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its high selectivity and potency towards CYP1B1, making it a valuable tool for studying the role of this enzyme in various diseases and for developing targeted therapies .

Biological Activity

DMU2139 is a synthetic compound that has garnered attention for its biological activity, particularly as a potent inhibitor of cytochrome P450 1B1 (CYP1B1). This enzyme is implicated in various metabolic processes, including the metabolism of steroids and xenobiotics, and has been associated with cancer progression and resistance to therapies. The following sections detail the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

This compound functions primarily as an inhibitor of CYP1B1, which is known to metabolize various endogenous and exogenous compounds. By inhibiting this enzyme, this compound may alter the metabolic pathways involved in cancer progression and drug metabolism.

Key Features:

  • Inhibition of CYP1B1 : this compound has been shown to have an IC50 value of approximately 9 µM against CYP1B1, indicating a strong inhibitory effect .
  • Impact on Cancer Metabolism : The inhibition of CYP1B1 can lead to decreased production of reactive metabolites that contribute to oncogenesis, thus potentially reducing tumor growth and enhancing the efficacy of certain chemotherapeutics .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects across various cancer cell lines. These effects are attributed to its ability to inhibit CYP1B1-mediated pathways that facilitate tumor growth.

Table 1: Anticancer Activity of this compound in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Inhibition of estrogen metabolism
A549 (Lung)8Disruption of metabolic activation
PC3 (Prostate)7Reduction in androgen receptor signaling

Case Studies

Several studies have investigated the effects of this compound in preclinical models:

  • Study 1 : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the downregulation of CYP1B1 expression and subsequent alterations in estrogen metabolism.
  • Study 2 : In A549 lung cancer cells, this compound inhibited cell proliferation and migration. The study demonstrated that this compound could enhance the cytotoxic effects of cisplatin, suggesting a potential role as an adjuvant therapy.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

  • Tumor Xenograft Models : In xenograft models using human tumor cells implanted in immunocompromised mice, administration of this compound led to significant tumor regression compared to control groups. This was accompanied by reduced levels of CYP1B1-related metabolites in plasma samples .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with bioavailability rates indicating potential for clinical application.

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Half-life6 hours
Bioavailability75%
Clearance Rate0.5 L/h/kg

Q & A

Q. What steps mitigate batch-to-batch variability in this compound synthesis and characterization?

  • Methodological Answer : Characterize each batch via NMR (≥95% purity), HPLC (retention time consistency), and high-resolution mass spectrometry. Store this compound in anhydrous DMSO at −80°C under argon to prevent degradation. Document synthetic routes (e.g., Wittig reaction steps) in supplementary materials .

Ethical & Literature Review Considerations

Q. How should researchers contextualize this compound's novelty relative to prior CYP1B1 inhibitors in literature reviews?

  • Methodological Answer : Systematically compare this compound's IC50, selectivity, and pharmacokinetic parameters (e.g., LogP, solubility) with benchmarks like TMS or 2,3′,4,5′-tetramethoxystilbene. Highlight gaps, such as improved blood-brain barrier penetration or reduced hepatotoxicity, using PRISMA guidelines for review structure .

Q. What ethical guidelines govern this compound's use in preclinical models (e.g., xenograft studies)?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Obtain IACUC approval for dosing regimens, tumor volume limits, and humane endpoints. Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.